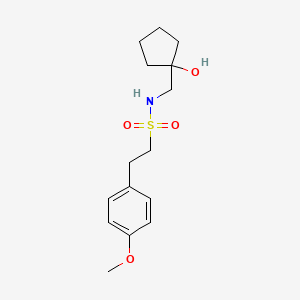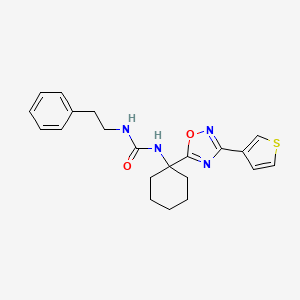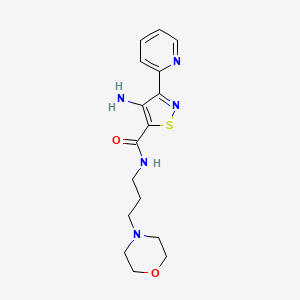![molecular formula C18H8Cl2F3N3O B2896027 4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile CAS No. 338397-62-9](/img/structure/B2896027.png)
4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C18H8Cl2F3N3O and its molecular weight is 410.18. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conductive Polymers
A study explored the synthesis of a series of derivatized bis(pyrrol-2-yl) arylenes, including compounds similar to the one , for their application in creating conducting polymers. These polymers were produced via electropolymerization, resulting in materials with low oxidation potentials and high stability in their conducting form. This research highlights the potential of such compounds in the development of new conducting materials for electronic applications (Sotzing et al., 1996).
Antimicrobial Activity
Another area of application is in the synthesis of novel pyridyl benzoate derivatives, including those derived from pyridine-3-carbonitrile structures. These derivatives have been evaluated for their antibacterial activity against various gram-negative and gram-positive bacteria. The study suggests the potential of these compounds in developing new antibacterial agents (Eldeab, 2019).
Molecular Docking and Drug Design
Research into azafluorene derivatives, including pyridine-3-carbonitrile compounds, has involved their synthesis, physicochemical characterization, and molecular docking analysis to explore their potential as inhibitors of SARS-CoV-2 RdRp. This work exemplifies the application of such compounds in the discovery and design of new drugs against viral targets (Venkateshan et al., 2020).
Synthesis of Fused Pyridine Derivatives
The synthesis of new series of pyridine and fused pyridine derivatives starting from pyridine-3-carbonitrile has been reported. This research underscores the versatility of such compounds in synthesizing a broad range of chemically and pharmacologically significant structures (Al-Issa, 2012).
Inhibitors of Xanthine Oxidoreductase
4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile and related structures have been investigated for their inhibitory activity against xanthine oxidoreductase, showcasing their potential in treating diseases related to the enzyme's overactivity, such as gout (Matsumoto et al., 2011).
Propiedades
IUPAC Name |
4-(4-chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F3N3O/c19-13-3-1-10(2-4-13)16(27)11-5-14(7-24)26(9-11)17-15(20)6-12(8-25-17)18(21,22)23/h1-6,8-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJZSBUZNQJUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(C(=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2895948.png)


![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)
![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)
![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2895961.png)
![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)
![N-(benzo[d][1,3]dioxol-5-yl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2895964.png)
![N-(4-acetamidophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2895967.png)